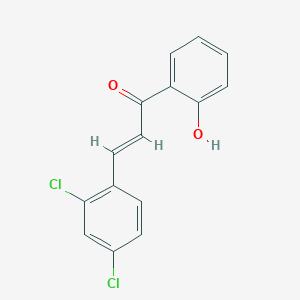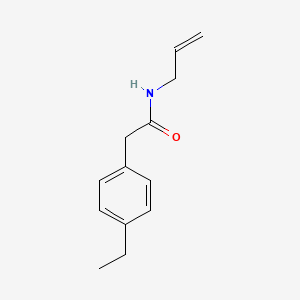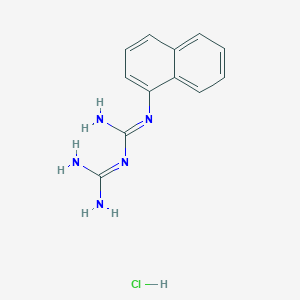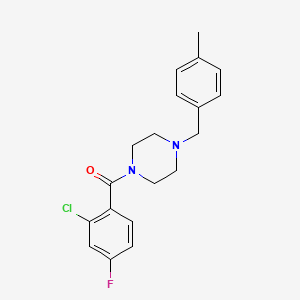
di-tert-butyl 2,2'-(1,3-phenylenedimethylylidene)dihydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl 2,2'-(1,3-phenylenedimethylylidene)dihydrazinecarboxylate, also known as DPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of di-tert-butyl 2,2'-(1,3-phenylenedimethylylidene)dihydrazinecarboxylate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. This compound has been found to scavenge free radicals and protect against oxidative stress-induced damage. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
Di-tert-butyl 2,2'-(1,3-phenylenedimethylylidene)dihydrazinecarboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility as a reagent and catalyst. However, this compound also has some limitations, including its instability in air and moisture, and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on di-tert-butyl 2,2'-(1,3-phenylenedimethylylidene)dihydrazinecarboxylate, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as materials science and environmental science, and the exploration of its mechanism of action and potential therapeutic uses. Additionally, the development of this compound analogs with improved properties and reduced toxicity could lead to the discovery of novel drugs and therapies.
In conclusion, this compound is a chemical compound with various potential applications in organic synthesis, catalysis, and medicinal chemistry. Its mechanism of action involves the generation of ROS and the induction of oxidative stress, and it has been shown to have antioxidant, anti-inflammatory, and anticancer activities. While this compound has several advantages for lab experiments, it also has limitations, and further research is needed to fully understand its properties and potential applications.
合成方法
Di-tert-butyl 2,2'-(1,3-phenylenedimethylylidene)dihydrazinecarboxylate can be synthesized through a simple and efficient process involving the reaction between di-tert-butyl malonate and 1,3-phenylenediamine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with hydrazine hydrate to obtain this compound in high yield.
科学研究应用
Di-tert-butyl 2,2'-(1,3-phenylenedimethylylidene)dihydrazinecarboxylate has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various heterocyclic compounds. In catalysis, this compound has been employed as a catalyst for the oxidation of alcohols and the reduction of nitro compounds. In medicinal chemistry, this compound has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
tert-butyl N-[(E)-[3-[(Z)-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]methyl]phenyl]methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-17(2,3)25-15(23)21-19-11-13-8-7-9-14(10-13)12-20-22-16(24)26-18(4,5)6/h7-12H,1-6H3,(H,21,23)(H,22,24)/b19-11-,20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXJUCJRBLNJPO-UHWBUFEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC(=CC=C1)C=NNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC(=CC=C1)/C=N\NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5348989.png)


![2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5349008.png)
![N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5349014.png)

![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5349035.png)
![[3-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5349047.png)
![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(2-phenylethyl)piperidin-2-one](/img/structure/B5349054.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5349071.png)

![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5349087.png)
![1-({1-[(6'-methoxy-2,3'-bipyridin-5-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5349094.png)